molecular formula C3H4Cl2F2S B1194146 Thiomethoxyflurane CAS No. 2045-53-6

Thiomethoxyflurane

Cat. No.: B1194146
CAS No.: 2045-53-6
M. Wt: 181.03 g/mol
InChI Key: BJMNUMOCQIVWFA-UHFFFAOYSA-N
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Description

Thiomethoxyflurane is a halogenated volatile anesthetic characterized by its thioether and methoxy functional groups. Its exceptional potency has been documented in studies focusing on acetylcholine receptor-rich membranes, where it significantly decreases the ligand dissociation constant ($K_{1/2}$) without altering the Hill coefficient, suggesting a non-competitive modulation of ion channels . Structural analysis indicates that its halogenation (likely fluorine substitution) contributes to its high lipid solubility and anesthetic efficacy, as halogen atoms enhance binding to hydrophobic regions of neuronal membranes .

Properties

CAS No.

2045-53-6

Molecular Formula

C3H4Cl2F2S

Molecular Weight

181.03 g/mol

IUPAC Name

2,2-dichloro-1,1-difluoro-1-methylsulfanylethane

InChI

InChI=1S/C3H4Cl2F2S/c1-8-3(6,7)2(4)5/h2H,1H3

InChI Key

BJMNUMOCQIVWFA-UHFFFAOYSA-N

SMILES

CSC(C(Cl)Cl)(F)F

Canonical SMILES

CSC(C(Cl)Cl)(F)F

Other CAS No.

2045-53-6

Synonyms

2,2-dichloro-1,1-difluoro-1-(methylthio)ethane
thiomethoxyflurane

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of Halogenated Anesthetics

Compound MAC (Species) Key Structural Features Mechanism of Action Toxicity Profile
This compound Not explicitly reported (lowest) Thioether, methoxy, halogenated $K_{1/2}$ reduction Potential hepatotoxicity
Halothane ~0.75% (Human) Bromine, chlorine Hydrophobic channel modulation Hepatotoxic
Aliflurane 545 mg/L (Dog) Fluorinated ether Unknown, likely GABAergic Lower toxicity

Research Findings and Implications

  • Potency Studies : this compound’s MAC is orders of magnitude lower than aliflurane, underscoring its clinical superiority in rapid anesthesia induction .
  • Structural-Activity Relationships : The thioether group in this compound enhances metabolic stability compared to halothane, which is prone to oxidative degradation .
  • Toxicity : Despite high potency, this compound’s thioether moiety may contribute to reactive metabolite formation, necessitating careful dose management .

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